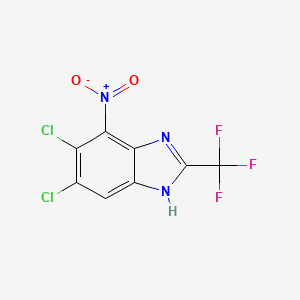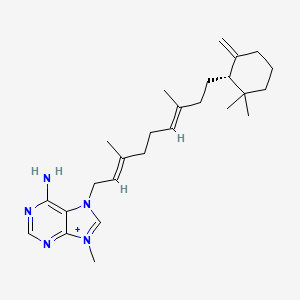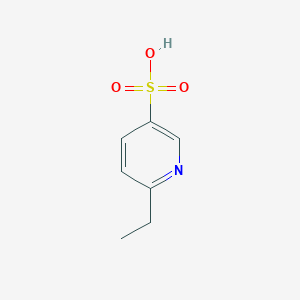
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine is a complex organic compound with the molecular formula C23H26N2O It is characterized by the presence of a guanidine group attached to a phenoxyethyl moiety, which is further substituted with dimethyl and phenyl groups
Métodos De Preparación
The synthesis of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine typically involves multiple steps. One common synthetic route starts with the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with phosgene to produce 2-(2,6-dimethylphenoxy)ethyl chloroformate. The final step involves the reaction of this chloroformate with 1,3-diphenylguanidine under basic conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenoxyethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl moiety, where halogenated reagents replace the phenoxy group with other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyethyl moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine can be compared with other similar compounds, such as:
2-[2-(2,6-Dimethylphenoxy)ethyl]-1-(3-ethoxypropyl)guanidine: This compound has a similar structure but with an ethoxypropyl group instead of phenyl groups, which may affect its chemical and biological properties.
2,6-Dimethylphenoxyacetic acid: This compound lacks the guanidine group and has different chemical reactivity and applications.
The uniqueness of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67226-98-6 |
|---|---|
Fórmula molecular |
C23H25N3O |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-[2-(2,6-dimethylphenoxy)ethyl]-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3O/c1-18-10-9-11-19(2)22(18)27-17-16-24-23(25-20-12-5-3-6-13-20)26-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H2,24,25,26) |
Clave InChI |
LJDKZDAWBJXDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)










![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
